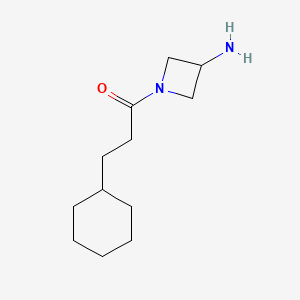
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one, also known as AA-CHP-1, is a cyclic amine compound used in a variety of scientific research applications. It is a cyclic amine which is synthesized via a condensation reaction of cyclohexanone and 3-aminoazetidine. AA-CHP-1 is known to have a wide range of biochemical and physiological effects, and is used in various laboratory experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship (SAR) Studies
The compound 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one and related derivatives have been extensively studied for their potential in medicinal chemistry. For instance, 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) has been identified as a potent, selective, and systemically active inhibitor of intracellular N-acylethanolamine acid amidase (NAAA) activity. This enzyme inhibition is associated with profound anti-inflammatory effects in animal models. Further structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with improved physicochemical and drug-like profiles, highlighting the potential of NAAA inhibitors as therapeutic agents for pain and inflammation management (Nuzzi et al., 2016).
Antimalarial Activity Evaluation
The synthesis of various derivatives, including 2-amino-3-arylpropan-1-ols, and their evaluation for antimalarial activity has been another area of interest. Despite most compounds exhibiting weak antiplasmodial activity, some have shown moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research underscores the potential of these compounds in malaria treatment, though further investigations are needed to identify more potent antimalarial agents (D’hooghe et al., 2011).
Enantioselective Synthesis for Potential Antiviral Agents
The enantiospecific synthesis of certain pyrimidine nucleosides as potential antiviral agents showcases another application. These compounds are the first of a new class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring linked to a nucleic base through an N-N bond. Despite the significant synthetic achievement, these nucleoside analogs did not demonstrate significant antiviral activity in cell culture tests, illustrating the challenges in developing effective antiviral drugs (Hosono et al., 1994).
Inhibitory Effects on Enzymatic Activities
Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones has explored their potential as elastase inhibitors. These compounds, upon undergoing enzymatic hydrolysis, have shown to act as transient inhibitors, providing insights into designing new therapeutic agents targeting specific proteases involved in various diseases. This work emphasizes the role of azetidinone derivatives in developing enzyme inhibitors with potential clinical applications (Beauve et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters .
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist This means it binds to the receptor and activates it, leading to a response
Biochemical Pathways
Upon activation of the histamine H3 receptor, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) . This molecule is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The downstream effects of this pathway are complex and depend on the specific cellular context.
Pharmacokinetics
The compound has been noted for its good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism and can impact bioavailability.
Análisis Bioquímico
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The compound’s ability to bind to specific active sites on enzymes suggests its potential as an inhibitor or activator in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGGUQVKMLCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)


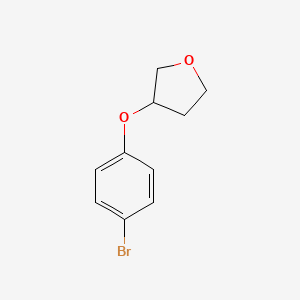
![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)
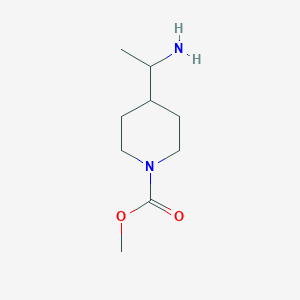

![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468932.png)
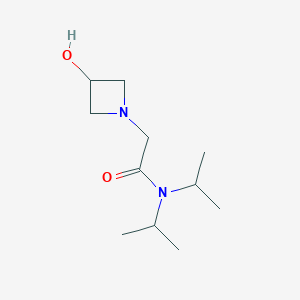
![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)
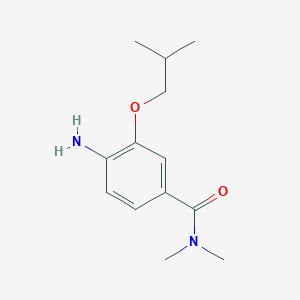

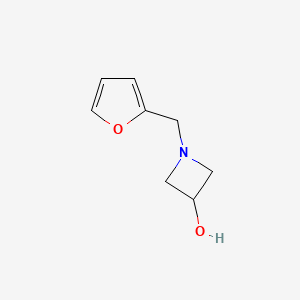
![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)